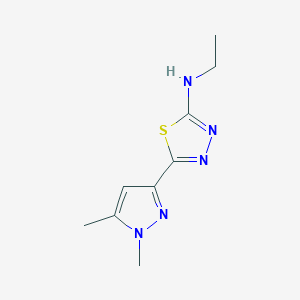
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and an amine group.
Mécanisme D'action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. This compound has also been shown to increase the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus, leading to an increase in growth hormone secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In livestock and poultry, this compound has been shown to increase feed intake, improve weight gain, and enhance the immune response. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to increase growth hormone secretion, which can lead to an increase in muscle mass and bone density.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, low cost, and stability. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has shown promising potential in various fields, including agriculture and cancer therapy. Future research should focus on elucidating the mechanism of action of this compound, investigating its potential applications in other fields, and determining its safety and toxicity in humans and animals. In addition, further studies should be conducted to optimize the dosage and administration of this compound for maximum efficacy.
Méthodes De Synthèse
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine involves the reaction between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with ethylamine to obtain this compound. The synthesis method of this compound has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to improve the growth performance of livestock and poultry by increasing the secretion of growth hormone and stimulating appetite. This compound has also been investigated as a potential feed additive to reduce the environmental impact of animal waste. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C9H13N5S |
|---|---|
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
5-(1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-6(2)14(3)13-7/h5H,4H2,1-3H3,(H,10,12) |
Clé InChI |
AVXMHUVWAQCGRQ-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
SMILES canonique |
CCNC1=NN=C(S1)C2=NN(C(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
